2-(methylthio)-N-((1-(thiophen-2-yl)cyclopentyl)methyl)benzamide
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Overview
Description
2-(methylthio)-N-((1-(thiophen-2-yl)cyclopentyl)methyl)benzamide is an organic compound that features a benzamide core substituted with a methylthio group and a thiophenyl-cyclopentyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methylthio)-N-((1-(thiophen-2-yl)cyclopentyl)methyl)benzamide typically involves multiple steps:
Formation of the Cyclopentyl Intermediate: The cyclopentyl intermediate can be synthesized through a cyclization reaction involving thiophene and a suitable cyclopentane precursor.
Introduction of the Benzamide Core: The benzamide core is introduced via an amide coupling reaction, often using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to facilitate the formation of the amide bond.
Methylthio Substitution: The methylthio group is typically introduced through a nucleophilic substitution reaction, where a thiol reacts with a methylating agent such as methyl iodide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methylthio group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The benzamide core can be reduced to form corresponding amines.
Substitution: The thiophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Electrophiles such as bromine or chlorinating agents can be used under acidic or basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-(methylthio)-N-((1-(thiophen-2-yl)cyclopentyl)methyl)benzamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, this compound could be investigated for its potential as a bioactive molecule. Its structural features suggest it might interact with biological targets, making it a candidate for drug discovery.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic effects. Its ability to interact with specific molecular targets could make it useful in the development of new pharmaceuticals.
Industry
In the industrial sector, this compound might be used in the development of new materials with specific properties, such as improved stability or reactivity.
Mechanism of Action
The mechanism by which 2-(methylthio)-N-((1-(thiophen-2-yl)cyclopentyl)methyl)benzamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in signaling pathways or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
2-(methylthio)-N-((1-(thiophen-2-yl)cyclopentyl)methyl)acetamide: Similar structure but with an acetamide group instead of benzamide.
2-(methylthio)-N-((1-(thiophen-2-yl)cyclopentyl)methyl)benzenesulfonamide: Contains a sulfonamide group instead of benzamide.
Uniqueness
The uniqueness of 2-(methylthio)-N-((1-(thiophen-2-yl)cyclopentyl)methyl)benzamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-methylsulfanyl-N-[(1-thiophen-2-ylcyclopentyl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NOS2/c1-21-15-8-3-2-7-14(15)17(20)19-13-18(10-4-5-11-18)16-9-6-12-22-16/h2-3,6-9,12H,4-5,10-11,13H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVDHNKAXKOMNSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)NCC2(CCCC2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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